molecular formula C18H15N5S2 B1434065 N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine CAS No. 1823183-21-6

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

Cat. No.: B1434065
CAS No.: 1823183-21-6
M. Wt: 365.5 g/mol
InChI Key: XVLDBGPOBUHDJL-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C18H15N5S2 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Antimicrobial Activity

Abdelhamid et al. (2010) conducted a study on the synthesis of new derivatives containing the thiazole moiety, including compounds related to N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine. These compounds were tested for their antimicrobial activities against different microorganisms, showcasing the potential of such compounds in developing new antimicrobial agents Abdelhamid, A., Abdelall, E. K. A., Abdel-Riheem, N. A., & Ahmed, S. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements.

Hypoglycemic Agents

In a study by Song et al. (2011), novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated for their potential as glucokinase (GK) activators. One of the compounds showed significant efficacy in decreasing glucose levels in mice, highlighting the utility of these derivatives as dual-acting hypoglycemic agents Song, H., Tian, K., Lei, L., Shen, Z., Liu, S.-x., Zhang, L., Song, H.-r., Jin, X., & Feng, Z. (2011). Acta Pharmaceutica Sinica B.

Histone Lysine Demethylase Inhibitors

Bavetsias et al. (2016) reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as potent inhibitors of JmjC histone N-methyl lysine demethylases (KDM), specifically targeting the KDM4 and KDM5 subfamilies. This research underscores the compound's relevance in epigenetic regulation and potential therapeutic applications Bavetsias, V., Lanigan, R., Ruda, G. F., et al. (2016). Journal of Medicinal Chemistry.

Properties

IUPAC Name

4-methyl-N-[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5S2/c1-11-10-24-18(20-11)23-17-19-9-8-14(22-17)15-12(2)21-16(25-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLDBGPOBUHDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
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N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
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N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
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N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
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N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
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N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

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